molecular formula C26H29FN4O2 B11362365 4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one

4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one

Cat. No.: B11362365
M. Wt: 448.5 g/mol
InChI Key: JNVCLYCOFMMSHQ-UHFFFAOYSA-N
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Description

4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one is a complex organic compound that features a fluorophenyl group, a piperazine ring, an indole moiety, and a pyrrolidinone structure. This compound is of interest due to its potential pharmacological properties and its role in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the coupling with the indole and pyrrolidinone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, the use of anhydrous conditions and inert atmospheres may be necessary to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as binding to specific receptors or enzymes.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • 4-[1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]methyl

Uniqueness

4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one is unique due to its specific combination of functional groups and its potential pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H29FN4O2

Molecular Weight

448.5 g/mol

IUPAC Name

4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C26H29FN4O2/c1-18-6-7-23-21(14-18)19(16-28-23)8-9-31-17-20(15-25(31)32)26(33)30-12-10-29(11-13-30)24-5-3-2-4-22(24)27/h2-7,14,16,20,28H,8-13,15,17H2,1H3

InChI Key

JNVCLYCOFMMSHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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